molecular formula C13H18ClNO3 B13004684 2-(2-((tert-Butylamino)methyl)-4-chlorophenoxy)acetic acid

2-(2-((tert-Butylamino)methyl)-4-chlorophenoxy)acetic acid

Katalognummer: B13004684
Molekulargewicht: 271.74 g/mol
InChI-Schlüssel: UIISZZJNRFYHFZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-((tert-Butylamino)methyl)-4-chlorophenoxy)acetic acid is a synthetic organic compound with a complex structure It is characterized by the presence of a tert-butylamino group, a chlorophenoxy group, and an acetic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-((tert-Butylamino)methyl)-4-chlorophenoxy)acetic acid typically involves multiple steps. One common method starts with the chlorination of phenol to produce 4-chlorophenol. This is followed by the reaction with formaldehyde and tert-butylamine to introduce the tert-butylamino group. The final step involves the reaction with chloroacetic acid to form the acetic acid moiety .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems has been explored to enhance the efficiency and sustainability of the synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-((tert-Butylamino)methyl)-4-chlorophenoxy)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various substituted phenoxyacetic acids .

Wissenschaftliche Forschungsanwendungen

2-(2-((tert-Butylamino)methyl)-4-chlorophenoxy)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound has been studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of various industrial chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(2-((tert-Butylamino)methyl)-4-chlorophenoxy)acetic acid involves its interaction with specific molecular targets. The tert-butylamino group and the chlorophenoxy moiety play crucial roles in its activity. The compound can modulate various biochemical pathways, leading to its observed effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(2-((tert-Butylamino)methyl)-4-chlorophenoxy)acetic acid is unique due to the presence of both the tert-butylamino group and the chlorophenoxy moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Eigenschaften

Molekularformel

C13H18ClNO3

Molekulargewicht

271.74 g/mol

IUPAC-Name

2-[2-[(tert-butylamino)methyl]-4-chlorophenoxy]acetic acid

InChI

InChI=1S/C13H18ClNO3/c1-13(2,3)15-7-9-6-10(14)4-5-11(9)18-8-12(16)17/h4-6,15H,7-8H2,1-3H3,(H,16,17)

InChI-Schlüssel

UIISZZJNRFYHFZ-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)NCC1=C(C=CC(=C1)Cl)OCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.